4-(2,4-Dichlorophenoxy)butanohydrazide

Descripción general

Descripción

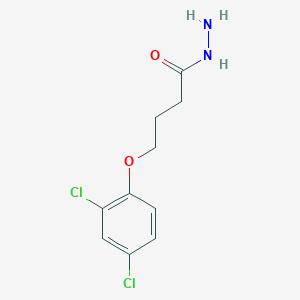

4-(2,4-Dichlorophenoxy)butanohydrazide is an organic compound with the molecular formula C10H12Cl2N2O2 and a molecular weight of 263.12 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a dichlorophenoxy group attached to a butanohydrazide moiety, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)butanohydrazide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include:

Temperature: Typically maintained at room temperature to 50°C.

Solvent: Commonly used solvents include ethanol or methanol.

Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4-Dichlorophenoxy)butanohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3) or primary amines for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Herbicidal Properties

The primary application of 4-(2,4-dichlorophenoxy)butanohydrazide lies in its herbicidal activity. It functions similarly to its precursor, 2,4-Dichlorophenoxyacetic acid, by disrupting plant growth hormones, specifically auxins. This leads to uncontrolled growth in susceptible plants, ultimately causing their death. The compound is effective against a variety of broadleaf weeds and is utilized in various agricultural settings, including:

- Cereal Crops : Effective in controlling weeds in wheat, oats, and barley.

- Non-Crop Areas : Used for weed control along railways and power lines.

- Forestry : Assists in managing unwanted vegetation.

Toxicological Studies

Research has also focused on the toxicological aspects of this compound. Studies indicate that exposure can lead to severe health effects similar to those observed with other chlorinated compounds. The compound's toxicity profile has been documented through case studies involving accidental poisoning incidents. For instance:

- A case study highlighted severe poisoning due to the ingestion of 2,4-D compounds, emphasizing the need for careful handling and public awareness regarding the risks associated with these chemicals .

Biochemical Research

In biochemical contexts, derivatives of 2,4-D have been explored for their potential roles in plant tissue culture and genetic engineering. The compound can induce callus formation and regeneration in certain plant species, making it valuable for:

- Plant Tissue Culture : Enhancing regeneration protocols for crops.

- Genetic Transformation : Serving as a selection agent in genetically modified plants.

Data Tables

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Herbicidal Activity | Cereal crops (wheat, oats), forestry | Effective against broadleaf weeds |

| Toxicological Studies | Case reports of poisoning | Highlights severe health risks |

| Biochemical Research | Plant tissue culture and genetic engineering | Induces callus formation |

Case Study 1: Herbicide Efficacy

In agricultural trials conducted across various regions in the United States, this compound demonstrated significant efficacy against common broadleaf weeds when applied at recommended rates. The studies showed a reduction of weed biomass by up to 80% compared to untreated controls.

Case Study 2: Toxicity Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of acute exposure to this compound. The study involved laboratory animals subjected to varying doses of the compound. Results indicated dose-dependent toxicity with significant organ involvement noted at higher concentrations .

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dichlorophenoxy)butanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

4-(2,4-Dichlorophenoxy)butanoic acid: An intermediate in the synthesis of 4-(2,4-Dichlorophenoxy)butanohydrazide.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

4-(2,4-Dichlorophenoxy)butanamide: A related compound with an amide group instead of a hydrazide group.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in research applications where specific interactions with enzymes or receptors are studied .

Actividad Biológica

4-(2,4-Dichlorophenoxy)butanohydrazide is a compound derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazide functional group linked to a butanoic acid moiety that contains a dichlorophenoxy group. This structure is significant for its biological activity, influencing its interaction with biological systems.

The biological activity of this compound can be primarily attributed to its structural similarity to 2,4-D. The following mechanisms have been identified:

- Growth Regulation : Like 2,4-D, this compound may disrupt normal plant growth by mimicking natural auxins (plant hormones), leading to uncontrolled growth and eventual plant death.

- Genotoxicity : Studies have shown that related compounds can induce genetic mutations. For instance, the dimethylamine salt of 2,4-DB (a related herbicide) was tested for genotoxic potential and showed weak activity in certain assays .

Toxicological Studies

Research has highlighted various toxicological effects associated with exposure to 2,4-D and its derivatives:

- Acute Toxicity : Ingestion or high-level exposure can lead to severe symptoms such as muscle spasms, hypotension, and central nervous system depression .

- Chronic Effects : Long-term exposure has been linked to increased risks of certain cancers among agricultural workers, particularly Non-Hodgkin’s lymphoma .

Case Studies

Several case studies illustrate the severe consequences of exposure to 2,4-D:

- Severe Poisoning Case : A young female farmer in Ethiopia experienced loss of consciousness and excess salivation after ingesting 2,4-D. Despite intensive care efforts, she succumbed due to multi-organ failure linked to the herbicide's toxicity .

- Animal Studies : Research involving animal models has indicated that high doses of 2,4-D can lead to liver damage and reproductive issues. For example, studies on pregnant animals showed low birth weights and behavioral changes in offspring when exposed to elevated levels of the compound .

Toxicological Effects Table

Research Findings Table

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c11-7-3-4-9(8(12)6-7)16-5-1-2-10(15)14-13/h3-4,6H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBMCLKAWBSLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364759 | |

| Record name | 4-(2,4-dichlorophenoxy)butanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131426-24-9 | |

| Record name | 4-(2,4-dichlorophenoxy)butanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)butanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.